7,3',4',5'-Tetramethoxyflavone
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Overview
Description
7,3’,4’,5’-Tetramethoxyflavone: is a polymethoxyflavone, a type of flavonoid compound characterized by the presence of multiple methoxy groups. This compound can be isolated from certain plants, such as Murraya exotica, and exhibits a range of biological activities, including anti-fungal, anti-malarial, anti-mycobacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7,3’,4’,5’-Tetramethoxyflavone can be synthesized through various chemical reactions. One common method involves the methylation of flavonoid precursors using methylating agents like dimethyl sulfate or methyl iodide under basic conditions. The reaction typically requires a solvent such as acetone or methanol and a base like potassium carbonate or sodium hydroxide .
Industrial Production Methods: Industrial production of 7,3’,4’,5’-Tetramethoxyflavone often involves the extraction of the compound from plant sources, followed by purification processes such as crystallization or chromatography. The extraction process may use solvents like ethanol or methanol to isolate the compound from plant material .
Chemical Reactions Analysis
Types of Reactions: 7,3’,4’,5’-Tetramethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Methoxy groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of partially or fully reduced flavonoid derivatives.
Substitution: Formation of substituted flavonoid compounds with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a precursor for synthesizing other flavonoid derivatives.
- Studied for its chemical reactivity and stability under different conditions .
Biology:
- Exhibits anti-fungal, anti-malarial, and anti-mycobacterial activities.
- Investigated for its potential to modulate biological pathways and cellular processes .
Medicine:
- Potential therapeutic agent for inflammatory diseases due to its anti-inflammatory properties.
- Studied for its protective effects on chondrocytes and its role in cartilage protection .
Industry:
- Used in the development of natural product-based pharmaceuticals and nutraceuticals.
- Potential application in the formulation of anti-infective agents .
Mechanism of Action
The mechanism of action of 7,3’,4’,5’-Tetramethoxyflavone involves several molecular targets and pathways:
β-Catenin Signaling: The compound targets β-catenin signaling, which plays a role in cell proliferation and differentiation.
IRE1α Pathway: It regulates the IRE1α pathway, protecting chondrocytes from endoplasmic reticulum stress-induced apoptosis
NO/sGC/cGMP Pathway: Involved in vasorelaxation by modulating nitric oxide signaling and cyclic GMP levels.
Comparison with Similar Compounds
5,7,4’-Trimethoxyflavone: Another polymethoxyflavone with similar biological activities.
3-Hydroxy-7,3’,4’,5’-Tetramethoxyflavone: A hydroxylated derivative with enhanced biological properties
Uniqueness:
Properties
Molecular Formula |
C19H18O6 |
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Molecular Weight |
342.3 g/mol |
IUPAC Name |
7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-12-5-6-13-14(20)10-15(25-16(13)9-12)11-7-17(22-2)19(24-4)18(8-11)23-3/h5-10H,1-4H3 |
InChI Key |
SYVMZLPEIIHXFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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